molecular formula C6H5N2O+ B098636 4-Hydroxybenzenediazonium CAS No. 19089-85-1

4-Hydroxybenzenediazonium

Cat. No. B098636
CAS RN: 19089-85-1
M. Wt: 121.12 g/mol
InChI Key: WTQZSMDDRMKJRI-UHFFFAOYSA-O
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Description

4-Hydroxybenzenediazonium, also known as 4-HBD, is an important chemical compound that has a wide range of applications in scientific research. It is a diazonium salt that is used in various chemical reactions and is known for its ability to form stable coupling products with a variety of compounds.

Scientific Research Applications

1. Solar Energy and Photocatalysis

4-Hydroxybenzenediazonium has been utilized in the field of solar energy, particularly in enhancing the performance of dye-sensitized solar cells (DSCs). The electrochemical grafting of metal oxides like TiO2 with 4-hydroxybenzenediazonium-related radicals has shown to improve the efficiency of DSCs by minimizing undesired electron-transfer processes, thus contributing to the development of more efficient solar energy harvesting technologies (Lund, Nguyen, & Ruhland, 2015).

2. Chemical Sensing and Surface Modification

Chemical sensors have been developed using 4-hydroxybenzenediazonium as a key component. For instance, sensors with modified electrode surfaces have been created for the detection of specific substances. The modification of electrode surfaces with aryl radicals derived from 4-hydroxybenzenediazonium and its use in conjunction with materials like cobalt tetracarboxyphthalocyanine has shown promise in the electrochemical sensing field, particularly for detecting thiocyanate, a substance of analytical interest (Matemadombo, Westbroek, & Nyokong, 2007).

3. Material Science and Composite Enhancement

4-Hydroxybenzenediazonium salts have been applied in the treatment of natural fibers to improve the mechanical properties of composite materials. Research has shown that treating jute fibers with hydroxybenzenediazonium salts enhances the mechanical properties of jute-polypropylene composites, making this chemical a valuable agent in the production and enhancement of composite materials (Kabir, Huque, & Islam, 2010).

properties

IUPAC Name

4-hydroxybenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-8-5-1-3-6(9)4-2-5/h1-4H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZSMDDRMKJRI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172597
Record name Benzenediazonium, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzenediazonium

CAS RN

19089-85-1
Record name Benzenediazonium, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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